Stearyl stearoyl stearate

Description

The exact mass of the compound Stearyl stearoyl stearate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Stearyl stearoyl stearate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stearyl stearoyl stearate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

54684-78-5 |

|---|---|

Molecular Formula |

C54H106O4 |

Molecular Weight |

819.4 g/mol |

IUPAC Name |

octadecyl 12-octadecanoyloxyoctadecanoate |

InChI |

InChI=1S/C54H106O4/c1-4-7-10-13-15-17-19-21-23-25-27-29-33-37-41-46-51-57-53(55)49-44-39-35-32-31-34-38-43-48-52(47-42-12-9-6-3)58-54(56)50-45-40-36-30-28-26-24-22-20-18-16-14-11-8-5-2/h52H,4-51H2,1-3H3 |

InChI Key |

QGWQWPPETFBXNT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |

Other CAS No. |

54684-78-5 |

physical_description |

PelletsLargeCrystals |

Origin of Product |

United States |

Foundational & Exploratory

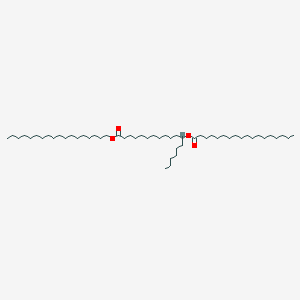

"Stearyl stearoyl stearate" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Stearyl Stearoyl Stearate (B1226849), a complex ester with significant applications in the pharmaceutical and cosmetic industries. This document elucidates the chemical structure, International Union of Pure and Applied Chemistry (IUPAC) nomenclature, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and analysis are presented, alongside a workflow for its application in cosmetic formulations. This guide is intended to be a valuable resource for professionals engaged in research, development, and quality control involving Stearyl Stearoyl Stearate.

Chemical Structure and IUPAC Name

Recent searches have clarified the chemical identity of "Stearyl stearoyl stearate," distinguishing it from the simpler ester, stearyl stearate. The correct structure for Stearyl stearoyl stearate is a more complex molecule.

The IUPAC name for Stearyl stearoyl stearate is octadecyl 12-octadecanoyloxyoctadecanoate .[1]

The corresponding CAS Number is 54684-78-5 .[1]

Below is a 2D representation of the chemical structure of octadecyl 12-octadecanoyloxyoctadecanoate.

Caption: Chemical structure of Stearyl Stearoyl Stearate.

Physicochemical Properties

A summary of the key physicochemical properties of Stearyl Stearoyl Stearate is provided in the table below. It is important to distinguish these from the properties of the less complex "stearyl stearate" (octadecyl octadecanoate).

| Property | Value | Reference |

| Molecular Formula | C₅₄H₁₀₆O₄ | [1] |

| Molecular Weight | 819.42 g/mol | [1] |

| Appearance | Waxy solid | |

| Solubility | Insoluble in water; soluble in oils | [2] |

| Melting Point | 53 °C | |

| Boiling Point | 688.16 °C (estimated) |

Experimental Protocols

Synthesis of Stearyl Stearoyl Stearate (Octadecyl 12-octadecanoyloxyoctadecanoate)

Materials:

-

12-Hydroxystearic acid

-

Stearyl alcohol (1-octadecanol)

-

Stearoyl chloride

-

Immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)

-

Anhydrous solvent (e.g., toluene (B28343) or hexane)

-

Molecular sieves (activated)

-

Pyridine (or other suitable acid scavenger)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Esterification of 12-Hydroxystearic Acid with Stearyl Alcohol:

-

In a round-bottom flask, dissolve equimolar amounts of 12-hydroxystearic acid and stearyl alcohol in the anhydrous solvent.

-

Add immobilized lipase (typically 10% by weight of the substrates).

-

Add activated molecular sieves to remove water produced during the reaction.

-

The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C) for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, filter off the enzyme and molecular sieves.

-

Remove the solvent under reduced pressure to obtain the intermediate product, octadecyl 12-hydroxyoctadecanoate.

-

-

Acylation of the Hydroxyl Group:

-

Dissolve the intermediate product in a fresh portion of anhydrous solvent.

-

Add an equimolar amount of an acid scavenger, such as pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add an equimolar amount of stearoyl chloride to the cooled solution.

-

Allow the reaction to proceed at room temperature with stirring for several hours until completion (monitored by TLC or GC).

-

After the reaction is complete, wash the mixture with dilute acid and then with brine to remove the acid scavenger and its salt.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate) to obtain pure octadecyl 12-octadecanoyloxyoctadecanoate.

-

Analytical Methods

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

Due to the high molecular weight and low volatility of Stearyl Stearoyl Stearate, direct GC-MS analysis is challenging. An indirect method involving hydrolysis and derivatization of the constituent fatty acids and alcohols is typically employed.

Sample Preparation (Hydrolysis and Derivatization):

-

Hydrolysis (Saponification):

-

Accurately weigh a sample of Stearyl Stearoyl Stearate into a reaction vial.

-

Add a methanolic solution of potassium hydroxide (B78521) (e.g., 0.5 M).

-

Heat the mixture (e.g., at 80°C for 1 hour) to hydrolyze the ester bonds, yielding stearic acid, 12-hydroxystearic acid, and stearyl alcohol.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs) and Silylation:

-

After cooling, add a derivatizing agent such as boron trifluoride in methanol (B129727) (BF₃-methanol) and heat to convert the fatty acids to their methyl esters (FAMEs).

-

For the hydroxylated fatty acid and the fatty alcohol, a subsequent silylation step using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to increase volatility.

-

GC-MS Parameters:

| Parameter | Recommended Setting |

| GC System | Agilent 6890N or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 280°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial 80°C for 2 min, ramp at 20°C/min to 280°C, hold for 10 min |

| MS System | Agilent 5973 or equivalent single quadrupole |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Source Temperature | 230°C |

| Acquisition Mode | Full Scan (m/z 50-700) and/or Selected Ion Monitoring (SIM) |

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the direct analysis of the intact Stearyl Stearoyl Stearate molecule.

HPLC Parameters:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water[1] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) |

| Injection Volume | 10 µL |

Application Workflow: Cosmetic Formulation

Stearyl Stearoyl Stearate is primarily used in the cosmetics industry as an emollient, skin-conditioning agent, and viscosity controller.[3] The following diagram illustrates a typical workflow for the incorporation of Stearyl Stearoyl Stearate into a cosmetic emulsion (e.g., a cream or lotion).

Caption: Workflow for incorporating Stearyl Stearoyl Stearate into a cosmetic emulsion.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the searched literature detailing the involvement of Stearyl Stearoyl Stearate in biological signaling pathways. Its primary functions in pharmaceutical and cosmetic applications are related to its physicochemical properties as an excipient and formulation aid.

The logical relationship in its application in drug delivery, particularly in Solid Lipid Nanoparticles (SLNs), is based on its ability to form a solid lipid matrix that can encapsulate lipophilic drugs. This relationship can be visualized as follows:

Caption: Logical workflow of Stearyl Stearoyl Stearate in Solid Lipid Nanoparticle formation.

References

Stearyl Stearoyl Stearate: A Comprehensive Technical Overview for Researchers and Drug Development Professionals

Stearyl stearoyl stearate (B1226849) is a complex ester that finds significant application in the cosmetic, pharmaceutical, and industrial sectors. This document provides a detailed technical guide on its core properties, synthesis, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Stearyl stearoyl stearate is the ester of stearyl alcohol and stearoyl stearic acid. Its chemical structure and properties make it a versatile ingredient, often used as an emollient, thickener, and stabilizer in various formulations.

| Property | Value |

| CAS Number | 2778-96-3 |

| Molecular Formula | C₅₄H₁₀₈O₃ |

| Molecular Weight | 820.4 g/mol |

| Appearance | Waxy Solid |

| Melting Point | 55-65 °C |

Synthesis and Manufacturing

The synthesis of stearyl stearoyl stearate is typically achieved through the esterification of stearoyl stearic acid with stearyl alcohol. This reaction is often catalyzed by an acid catalyst and driven to completion by the removal of water.

Caption: Synthesis of Stearyl Stearoyl Stearate.

Experimental Protocols: Analytical Methods for Quality Control

Ensuring the purity and identity of stearyl stearoyl stearate is critical for its application in pharmaceutical formulations. The following workflow outlines a typical analytical approach.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity:

-

Sample Preparation: A dilute solution of the stearyl stearoyl stearate sample is prepared in an appropriate organic solvent, such as hexane (B92381) or chloroform.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 300 °C.

-

Oven Program: A temperature gradient is programmed to ramp from a low temperature (e.g., 150 °C) to a high temperature (e.g., 350 °C) to elute the high molecular weight ester.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: Scan from m/z 50 to 1000.

-

-

Data Analysis: The retention time of the major peak is compared to a reference standard to confirm identity. The mass spectrum of the peak is analyzed for characteristic fragments of stearyl stearoyl stearate to further confirm its structure. The peak area percentage of the main peak provides an estimation of the purity.

2. Differential Scanning Calorimetry (DSC) for Thermal Properties:

-

Purpose: To determine the melting point and thermal behavior of the waxy solid.

-

Methodology:

-

A small, accurately weighed sample (5-10 mg) is sealed in an aluminum pan.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The heat flow to the sample is measured as a function of temperature.

-

-

Data Analysis: The peak of the endothermic transition in the DSC thermogram corresponds to the melting point of the material. This is a critical parameter for its use in formulations that require specific thermal properties.

Caption: Quality Control Workflow for Stearyl Stearoyl Stearate.

Applications in Drug Development

While stearyl stearoyl stearate is not an active pharmaceutical ingredient (API) and therefore does not have associated signaling pathways, its role as an excipient is crucial in drug formulation. Its lipophilic nature and waxy texture are leveraged in various dosage forms:

-

Topical Formulations: It acts as an emollient and thickening agent in creams, ointments, and lotions, enhancing the texture and skin feel of the product while also helping to solubilize lipophilic APIs.

-

Oral Solid Dosage: In tablet manufacturing, it can be used as a lubricant to prevent the tablet from sticking to the manufacturing equipment.

-

Controlled Release Systems: Its waxy nature can be utilized in creating matrices for the controlled or sustained release of drugs.

An In-depth Technical Guide to the Synthesis of Stearyl Stearate via Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of stearyl stearate (B1226849), a waxy ester with significant applications in the cosmetic, pharmaceutical, and food industries. The document details various synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.

Introduction

Stearyl stearate is the ester formed from the reaction of stearic acid and stearyl alcohol.[1] It is a waxy solid at room temperature and is valued for its emollient, thickening, and lubricating properties.[2] In pharmaceutical formulations, it can be utilized as a component in controlled-release drug delivery systems and as a lubricant in tablet manufacturing. This guide focuses on the synthesis of stearyl stearate via esterification, a common and versatile method for its production.

Synthetic Methodologies

The synthesis of stearyl stearate is primarily achieved through the direct esterification of stearic acid with stearyl alcohol. This reaction can be catalyzed by various substances, including metal oxides, alkaline catalysts, and enzymes.[1][3][4]

2.1. Metal Oxide Catalysis

A patented method for the synthesis of stearyl stearate utilizes metal oxides such as magnesium oxide, stannous oxide, or ferric oxide as catalysts.[3] This approach is advantageous due to the high selectivity of the catalyst, which does not corrode equipment and can be easily removed by filtration.[3] The reaction is typically carried out under a nitrogen atmosphere to prevent oxidation.[3]

2.2. Alkaline Catalysis

Alkaline catalysts, such as potassium hydroxide (B78521) (KOH), can also be employed for the synthesis of stearyl stearate.[1] This method involves refluxing the reactants in a suitable solvent, followed by a washing step to remove the water-soluble catalyst.[1]

2.3. Enzymatic Synthesis

Lipase-assisted esterification presents a green and sustainable approach to stearyl stearate synthesis.[4] This biocatalytic method utilizes enzymes to drive the esterification reaction, often under milder conditions than traditional chemical catalysis.[4]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the cited literature for different synthetic protocols.

Table 1: Reaction Parameters for Metal Oxide Catalyzed Synthesis of Stearyl Stearate [3]

| Parameter | Value |

| Reactants | Stearic Acid, Stearyl Alcohol |

| Catalyst | Magnesium Oxide (or Stannous Oxide, Ferric Oxide) |

| Catalyst Loading | 0.03 - 0.12% of total reactant weight |

| Reactant Weight Ratio (Stearic Acid:Stearyl Alcohol) | 1:1.01 - 1:1.20 |

| Reaction Temperature | 150 - 240 °C |

| Reaction Time | 5 - 10 hours |

| Dealcoholysis Temperature | 180 - 230 °C |

| Dealcoholysis Time | 1 - 2 hours |

| Dealcoholysis Vacuum | ≤ 80 Pa |

Table 2: Reaction Parameters for Alkaline Catalyzed Synthesis of Stearyl Stearate [1]

| Parameter | Value |

| Reactants | Stearic Acid, Stearyl Alcohol |

| Catalyst | Potassium Hydroxide (KOH) |

| Catalyst Loading | 3% of the mixture weight |

| Reactant Molar Ratio (Stearic Acid:Stearyl Alcohol) | 1:1 |

| Solvent | Diethyl ether |

| Reaction Time | 6 hours (reflux) |

Experimental Protocols

4.1. Protocol for Metal Oxide Catalyzed Synthesis [3]

-

Reactor Setup: A 1000 mL four-hole boiling flask is used as the reactor, equipped with a stirring arm, a nitrogen gas inlet, a thermometer, and a water trap.

-

Charging Reactants: 426 g of stearic acid, 425 g of stearyl alcohol, and 0.4255 g of magnesium oxide are added to the reactor.

-

Inert Atmosphere: The reactor is purged with nitrogen gas.

-

Reaction: The mixture is heated to 230 °C with stirring. The water generated during the reaction is continuously removed. The reaction is allowed to proceed for 6 hours.

-

Dealcoholysis: After the reaction, the mixture is transferred to a dealcoholysis still. The temperature is maintained at 200 °C under a vacuum of 50 Pa for 1 hour to remove any unreacted alcohol.

-

Purification: The mixture is cooled to 70 °C and filtered to yield 820 g of stearyl stearate.

4.2. Protocol for Alkaline Catalyzed Synthesis [1]

-

Reactant Preparation: 42.07 g (0.148 mol) of stearic acid and 40.00 g (0.148 mol) of stearyl alcohol are dissolved in 200 mL of diethyl ether.

-

Catalyst Addition: 3% by weight of the mixture of potassium hydroxide (KOH) is added as a catalyst.

-

Reaction: The reaction mixture is refluxed for 6 hours.

-

Catalyst Removal: The mixture is washed with warm distilled water. The lower aqueous layer containing the dissolved catalyst is removed.

-

Drying: The upper fatty layer is dried over anhydrous sodium sulfate.

-

Purification: The mixture is filtered, and the stearyl stearate is separated from the unreacted starting materials based on its melting point.

Logical Workflow

The general process for the synthesis of stearyl stearate via esterification can be visualized as a series of sequential steps.

Caption: Experimental workflow for the synthesis of stearyl stearate.

Conclusion

The synthesis of stearyl stearate via esterification is a well-established process with multiple effective catalytic systems. The choice of methodology depends on factors such as desired purity, scalability, and environmental considerations. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the development and production of this versatile ester.

References

- 1. Synthesis of a new hydrophobic coating film from stearic acid of buffalo fat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stearyl Stearate: Synthesis, Food Coating Use & Phase Behaviour_Chemicalbook [chemicalbook.com]

- 3. CN101293827A - Method for synthesizing stearic acid stearyl ester - Google Patents [patents.google.com]

- 4. Stearyl stearoyl stearate | 54684-78-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Solubility of Stearyl Stearoyl Stearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of stearyl stearoyl stearate (B1226849) in organic solvents. Due to the limited availability of direct quantitative data for stearyl stearoyl stearate, this guide also includes solubility data for the structurally related compound, stearic acid, to serve as a predictive reference. Furthermore, detailed experimental protocols for determining the solubility of waxy solids are provided to empower researchers to ascertain precise values for their specific applications.

Core Concepts in Solubility

Stearyl stearoyl stearate is a large, non-polar, waxy ester. Its molecular structure, dominated by long hydrocarbon chains, dictates its solubility behavior based on the principle of "like dissolves like." Consequently, it is anticipated to exhibit greater solubility in non-polar and weakly polar organic solvents that can effectively solvate its lipophilic structure through van der Waals forces. Conversely, it is practically insoluble in highly polar solvents like water[1][2].

Qualitative Solubility Profile of Stearyl Stearoyl Stearate

Stearyl stearoyl stearate is generally described as being soluble in a range of organic solvents. While specific quantitative values are not widely published, technical data sheets and safety assessments provide the following qualitative information:

-

Soluble in: Alcohols, ketones, glycol ethers, and most hydrophobic solvents such as silicones, fatty alcohols, esters, mineral oil, and vegetable oils.

-

Partly soluble in: 95% ethanol, propylene (B89431) glycol, glycerin, 70% sorbitol, and PEG 400[3].

Quantitative Solubility Data

Direct, publicly available quantitative solubility data for stearyl stearoyl stearate is scarce. However, data for stearic acid, a primary component in the synthesis of stearyl stearoyl stearate, is available and can provide valuable insights into the expected solubility trends. The long hydrocarbon chain of stearic acid is a dominant feature shared with stearyl stearoyl stearate, making its solubility behavior a reasonable proxy.

Table 1: Quantitative Solubility of Stearic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Ethanol | 28 | ~4.0 |

| 30 | 5.42 | |

| 40 | ~11.5 | |

| Acetone | 28 | ~6.0 |

| 35 | ~11.0 | |

| 40 | ~16.0 | |

| Ethyl Acetate | 28 | ~8.0 |

| 35 | ~15.0 | |

| 40 | ~22.0 | |

| Methanol | 28 | ~2.0 |

| 35 | ~3.5 | |

| 40 | ~5.0 | |

| Diethyl Ether | - | Soluble in warm diethyl ether |

Note: Data for stearic acid is compiled from multiple sources and should be considered as a proxy for the solubility behavior of stearyl stearoyl stearate. The solubility of these types of compounds generally increases with temperature.[4][5][6]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data of stearyl stearoyl stearate in specific solvent systems, the following experimental protocols are recommended.

Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials and Equipment:

-

High-purity stearyl stearoyl stearate

-

Analytical grade organic solvents

-

Analytical balance

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of stearyl stearoyl stearate to a series of glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Securely seal the vials and place them in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. A preliminary kinetic study is advised to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to permit the settling of excess solid.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample to a known volume with the same solvent.

-

-

Analysis:

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of stearyl stearoyl stearate.

-

Prepare a calibration curve using standard solutions of stearyl stearoyl stearate of known concentrations in the same solvent.

-

Calculate the concentration of stearyl stearoyl stearate in the original saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

-

Always report the temperature at which the solubility was determined.

-

Gravimetric Method

This method is simpler and does not require sophisticated analytical instrumentation, but it may be less precise.

Materials and Equipment:

-

High-purity stearyl stearoyl stearate

-

Analytical grade organic solvents

-

Analytical balance

-

Temperature-controlled water bath or oven

-

Filtration apparatus

Procedure:

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution as described in the isothermal shake-flask method.

-

-

Sample Collection and Solvent Evaporation:

-

Carefully withdraw a known volume or weight of the clear supernatant and transfer it to a pre-weighed, solvent-resistant container.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of stearyl stearoyl stearate.

-

-

Analysis:

-

Once the solvent is completely removed, weigh the container with the dried stearyl stearoyl stearate residue.

-

The mass of the dissolved stearyl stearoyl stearate is the final weight minus the initial weight of the container.

-

-

Data Reporting:

-

Calculate the solubility based on the mass of the residue and the initial volume or mass of the solvent used.

-

Express the solubility in appropriate units (e.g., g/100 g solvent or g/100 mL solvent) and report the determination temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

References

An In-depth Technical Guide to the Melting Point and Thermal Behavior of Stearyl Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and thermal behavior of Stearyl Stearate (B1226849) (CAS No. 2778-96-3). It is crucial to distinguish this compound from the similarly named but structurally different "Stearyl Stearoyl Stearate" (CAS No. 54684-78-5).

Clarification of Chemical Identity:

-

Stearyl Stearate: The ester of stearyl alcohol and stearic acid.

-

Stearyl Stearoyl Stearate: A more complex ester.

This guide will focus on Stearyl Stearate due to the greater availability of public data regarding its thermal properties. The methodologies described herein are, however, applicable to the characterization of other long-chain esters like Stearyl Stearoyl Stearate.

Melting Point and Physicochemical Properties

Stearyl stearate is a white, waxy solid at room temperature.[5] Its melting point is not a single, sharp value but is typically reported as a range, a characteristic often attributable to polymorphism.[6]

Table 1: Thermal and Physical Properties of Stearyl Stearate

| Parameter | Value | Unit | Notes |

| Melting Point | 52 - 62 | °C | The range can be influenced by purity and the presence of different crystalline polymorphs.[6] A value of 62°C is also commonly cited.[7] |

| Boiling Point | ~549 | °C | Predicted value at 760 mmHg.[6] |

| Flash Point | >240 | °C | [6] |

| Density | ~0.857 | g/cm³ | Predicted value.[6] |

Table 2: Chemical Characteristics of Stearyl Stearate

| Parameter | Value Range | Unit | Significance |

| Saponification Value | 100 - 118 | mg KOH/g | Indicates the average molecular weight.[6] |

| Acid Value | < 5 | mg KOH/g | A measure of free fatty acids, indicating purity.[6] |

| Iodine Value | < 2 | g I₂/100g | Indicates the degree of unsaturation; a low value signifies high saturation and stability.[6] |

Thermal Behavior and Polymorphism

The thermal behavior of long-chain esters like stearyl stearate is significantly influenced by polymorphism, which is the ability of a substance to exist in multiple crystalline forms.[8] These different polymorphs possess distinct molecular arrangements, leading to variations in their physical properties, including melting point, solubility, and stability.

For long-chain lipids, the common polymorphic forms are designated α, β', and β, in order of increasing stability and melting point. The presence of multiple melting peaks in a Differential Scanning Calorimetry (DSC) thermogram of a pure sample is a strong indicator of polymorphism. Less stable forms typically melt at lower temperatures. It is also possible to observe an exothermic recrystallization event where a less stable form transforms into a more stable one upon heating.

The specific polymorphic forms of stearyl stearate are not extensively detailed in publicly available literature, but its behavior is analogous to other well-characterized long-chain esters. The formation of specific polymorphs is highly dependent on the crystallization conditions, particularly the cooling rate from the molten state. Rapid cooling often favors the formation of less stable forms, while slow cooling allows for the formation of more stable polymorphs.

Experimental Protocols

Determination of Melting Point (Cooling Curve Method)

This method, adapted from standard protocols for waxes, determines the solidification point, which is taken as the melting point.

Apparatus:

-

Glass test tube (25 mm x 100 mm)

-

Air bath and water bath assembly

-

Calibrated thermometer (0.1°C resolution)

-

Heating device (e.g., hot plate)

Procedure:

-

Slowly melt a sample of stearyl stearate in a clean, dry container until it is approximately 15°C above its expected melting point.[6]

-

Pour the molten sample into the test tube to a depth of about 50 mm.[6]

-

Insert the thermometer into the center of the molten sample.[6]

-

Place the test tube into an air bath, which is then placed in a water bath maintained at 16-28°C.[6]

-

Record the temperature of the sample at 30-second intervals as it cools.[6]

-

As solidification begins, the rate of cooling will slow or stop, creating a plateau in the temperature readings. The constant temperature observed during this plateau is recorded as the melting point.[6]

Characterization of Thermal Behavior by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for investigating the melting, crystallization, and polymorphic transitions of materials.

Instrumentation:

-

A differential scanning calorimeter (DSC) equipped with a cooling accessory.

Sample Preparation:

-

Accurately weigh 3-10 mg of the stearyl stearate sample into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of material during heating.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Thermal Program (Melt-Cool-Heat Cycle) to Study Polymorphism:

-

First Heating Scan: Equilibrate the sample at 25°C. Ramp the temperature from 25°C to 90°C (or a temperature sufficiently above the final melting point) at a controlled rate (e.g., 10°C/min). This step erases the sample's prior thermal history.

-

Isothermal Hold: Hold the sample at 90°C for 5 minutes to ensure complete melting.

-

Controlled Cooling Scan: Cool the sample from 90°C back to a starting temperature (e.g., 0°C) at a specific, controlled rate (e.g., 5°C/min). The cooling rate can be varied to study its effect on crystallization and polymorph formation.

-

Second Heating Scan: Heat the sample from 0°C to 90°C at a controlled rate (e.g., 10°C/min). The endothermic melting peaks observed in this scan correspond to the polymorphs formed during the controlled cooling step.

Data Analysis: From the DSC thermogram, the following can be determined:

-

Melting Point (Tₘ): The peak temperature of the endothermic melting event.

-

Enthalpy of Fusion (ΔHբ): The area under the melting peak, which corresponds to the energy required to melt the sample.

-

Crystallization Temperature (T꜀): The peak temperature of the exothermic crystallization event during cooling.

-

Polymorphic Transitions: The presence of multiple melting peaks or exothermic recrystallization events before the final melting.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the thermal analysis of stearyl stearate.

Caption: A flowchart of the experimental workflow for DSC analysis.

References

- 1. larodan.com [larodan.com]

- 2. stearyl stearoyl stearate, 54684-78-5 [thegoodscentscompany.com]

- 3. Octadecanoic acid, 12-((1-oxooctadecyl)oxy)-, octadecyl ester | C54H106O4 | CID 6453052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ulprospector.com [ulprospector.com]

- 5. Stearyl Stearate: Synthesis, Food Coating Use & Phase Behaviour_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. STEARYL STEAROYL STEARATE | 54684-78-5 [chemicalbook.com]

- 8. Stearyl stearoyl stearate | 54684-78-5 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Safety and Toxicity of Stearyl Stearoyl Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and toxicity data for Stearyl Stearoyl Stearate, a common ingredient in cosmetics and personal care products. Due to a greater abundance of published data on the closely related compound Octyldodecyl Stearoyl Stearate, this guide leverages a read-across approach, supported by the Cosmetic Ingredient Review (CIR) Expert Panel's assessment of stearyl alkanoates as a group. This approach is scientifically justified by their similar chemical structures, metabolic pathways, and functions in cosmetic formulations.[1]

Chemical Identity and Relationship

Stearyl Stearoyl Stearate (CAS No. 2778-96-3), also known as stearyl stearate, is the ester of stearyl alcohol and stearic acid. It belongs to a class of compounds known as stearyl alkanoates. Octyldodecyl Stearoyl Stearate (CAS No. 90052-75-8) is a structurally similar ester. Both function as skin-conditioning agents and viscosity-increasing agents.[2][3][4] The safety assessments conducted by the Cosmetic Ingredient Review (CIR) often group these related esters, concluding that they are safe for use in cosmetics under current practices.[1][5]

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data available, primarily from studies on Octyldodecyl Stearoyl Stearate, which serves as a proxy for Stearyl Stearoyl Stearate.

Table 1: Acute and Short-Term Toxicity Data

| Test | Species | Route | Dose/Concentration | Results | Reference |

| Acute Oral Toxicity | Rat | Oral | >20 g/kg | LD50 > 20 g/kg | [3] |

| Acute Oral Toxicity | Rat | Oral | 5.0 g/kg | No deaths observed over 14 days. | [3] |

| Acute Dermal Toxicity | Guinea Pig | Dermal | 3.0 g/kg (undiluted Octyl Dodecanol) | No deaths or gross lesions. | [2][3] |

| Short-Term Oral Toxicity | Rat | Oral | 5% to 50% Stearic Acid in diet | Caused thrombosis, aortic atherosclerosis, anorexia, and mortality in subchronic studies. | [2][3] |

Table 2: Dermal and Ocular Irritation Data

| Test | Species | Concentration | Results | Reference |

| Dermal Irritation | Rabbit | 7.5% (in eyeshadow) | Moderately irritating (Primary Irritation Index: 3.89). | [3] |

| Dermal Irritation | Rabbit | Use concentrations | Non- to mildly irritating. | [2] |

| Dermal Irritation (Clinical) | Human | 10.4% | Absence of significant irritation. | [6] |

| Ocular Irritation | Rabbit | 7.5% - 12.7% (in products) | Minimal to mild irritation. | [2] |

| Ocular Irritation | Rabbit | 100% (trade compound) | No ocular irritation. | [2] |

| Ocular Irritation | Rabbit | 10% in corn oil | No ocular irritation. | [2] |

| Ocular Irritation (in vitro) | - | 20.6% (in product) | Minimally to mildly irritating (EYETEX assay). | [2] |

Table 3: Sensitization and Genotoxicity Data

| Test | System | Concentration | Results | Reference |

| Skin Sensitization (Clinical) | Human | Use concentrations | Non-sensitizing. | [2] |

| Ames Test | S. typhimurium | Up to 100 µl/plate | Not mutagenic (with or without S-9 activation). | [2] |

| Micronucleus Assay | Mouse (in vivo) | 2.0, 5.0, or 10.0 ml/kg | No significant increase in micronucleated polychromatic erythrocytes. | [2] |

Experimental Protocols

Detailed experimental protocols for the key toxicological endpoints are outlined below. These are based on standardized OECD guidelines and common practices in cosmetic ingredient safety assessment.

Dermal Irritation Testing

Objective: To assess the potential of a test substance to cause skin irritation.

Methodology (based on OECD Guideline 404):

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin. The site is then covered with a gauze patch and non-irritating tape. A second, untreated skin area serves as a control.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. Dermal reactions (erythema and edema) are evaluated and scored at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The Draize scale is used to score the severity of erythema and edema. The Primary Irritation Index (PII) is calculated from these scores.

Ocular Irritation Testing

Objective: To determine the potential of a substance to cause eye irritation or damage.

Methodology (based on OECD Guideline 405):

-

Test Animals: Healthy, young adult albino rabbits with no pre-existing eye defects are used.

-

Application: A 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined and scored for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days if the effects are persistent.

-

Scoring: The Draize eye test scoring system is used to grade the severity of the ocular lesions.

In vitro alternatives, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437) or tests using reconstructed human cornea-like epithelium (RhCE) (OECD 492), are increasingly used to reduce or replace animal testing.[7][8]

Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology (based on OECD Guideline 471):

-

Test Strains: A set of at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver enzyme preparation, to mimic mammalian metabolism.

-

Procedure: The test substance, bacteria, and S9 mix (if used) are combined in a soft agar (B569324) overlay. This mixture is poured onto minimal glucose agar plates.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that can grow in the absence of histidine) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[9][10][11][12][13]

Signaling Pathways

No specific signaling pathway interactions have been identified for Stearyl Stearoyl Stearate in the reviewed literature. As an emollient and viscosity-increasing agent, its primary mode of action is physical rather than pharmacological. Its low dermal absorption further reduces the likelihood of systemic interactions with signaling pathways.[2]

Conclusion

Based on the available data for Stearyl Stearoyl Stearate and the comprehensive safety assessment of the structurally similar Octyldodecyl Stearoyl Stearate, it is concluded that Stearyl Stearoyl Stearate is safe for use in cosmetic and personal care products under the current practices of use and concentration. It exhibits a low order of acute toxicity, is at most a mild skin and eye irritant, is not a skin sensitizer, and shows no evidence of genotoxicity.

References

- 1. Safety assessment of stearyl heptanoate and related stearyl alkanoates as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Final amended report on the safety assessment of Octyldodecyl Stearoyl Stearate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cir-safety.org [cir-safety.org]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. Stearyl Stearate | C36H72O2 | CID 17720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iivs.org [iivs.org]

- 9. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 10. mdpi.com [mdpi.com]

- 11. prezi.com [prezi.com]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Stearyl Stearoyl Stearate as a Lipid Excipient in Drug Delivery

Executive Summary: Stearyl Stearoyl Stearate (B1226849) is a lipid-based excipient with significant applications in the pharmaceutical industry, primarily in the development of advanced drug delivery systems. As a waxy, biocompatible, and biodegradable compound, its principal function is to act as a solid matrix former for encapsulating active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its physicochemical properties, its role in formulating Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), and its function in enhancing the oral bioavailability of poorly soluble drugs. Detailed experimental protocols for synthesis and formulation are provided, alongside quantitative data and graphical representations of key processes and mechanisms.

Note on Nomenclature: The term "Stearyl Stearoyl Stearate" can be ambiguous. The pharmaceutical and research literature predominantly focuses on Stearyl Stearate (CAS 2778-96-3; C₃₆H₇₂O₂), the simple ester of stearyl alcohol and stearic acid, for drug delivery applications. A more complex molecule also referred to as Stearyl Stearoyl Stearate (e.g., CAS 54684-78-5; C₅₄H₁₀₆O₄) is more commonly found in cosmetic formulations. This guide will focus on the well-documented Stearyl Stearate (Octadecyl octadecanoate) as the primary lipid excipient for pharmaceutical applications.

Physicochemical Properties of Stearyl Stearate

Stearyl stearate is a highly hydrophobic, waxy solid, which makes it an ideal candidate for creating solid-core lipid delivery systems.[1] Its non-toxic and biodegradable nature ensures its suitability for applications involving direct contact with biological systems.[1] Key quantitative properties are summarized below.

Table 1: Core Physical and Chemical Properties of Stearyl Stearate

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | Octadecyl octadecanoate | [1] |

| Synonyms | Octadecyl stearate, Stearic acid, stearyl ester | [1] |

| CAS Number | 2778-96-3 | [1] |

| Molecular Formula | C₃₆H₇₂O₂ | [1] |

| Molecular Weight | 536.96 g/mol | [1] |

| Appearance | White to pale yellow waxy solid, flakes, or powder | [1] |

| Melting Point | 52 - 62 °C | [1] |

| Boiling Point | ~549 °C (Predicted) | [1] |

| Density | ~0.857 g/cm³ (Predicted) | [1] |

| Water Solubility | Insoluble (2.871e-012 mg/L, est.) |[1] |

Table 2: Chemical Profile of Stearyl Stearate

| Parameter | Value | Notes | Source(s) |

|---|---|---|---|

| Saponification Value | 100 - 118 mg KOH/g | Indicates the average molecular weight of the fatty acids. | [1] |

| Acid Value | < 5 mg KOH/g | Measures free fatty acids, indicating purity. | [1] |

| Iodine Value | < 2 g I₂/100g | A low value indicates high saturation and stability against oxidation. |[1] |

Function in Lipid-Based Drug Delivery Systems

The primary role of stearyl stearate in drug development is as a lipid excipient for formulating controlled-release and targeted drug delivery systems.[1] Its solid, waxy consistency is ideal for forming a stable matrix to encapsulate APIs, particularly within Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1][2]

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers with a solid lipid core, stabilized by surfactants.[3][4] Stearyl stearate serves as the solid lipid, forming a protective matrix that can encapsulate lipophilic drugs, shield them from enzymatic degradation, enhance their bioavailability, and facilitate controlled release.[1][5]

Nanostructured Lipid Carriers (NLCs)

NLCs are a second generation of lipid nanoparticles developed to overcome the limitations of SLNs, such as limited drug loading and potential drug expulsion during storage.[3][6] They are composed of a blend of solid lipids (like stearyl stearate) and liquid lipids.[7] This creates a less-ordered, imperfect lipid matrix, which provides more space to accommodate drug molecules, thereby increasing drug loading capacity and improving stability.[6][7]

Mechanism of Enhanced Oral Bioavailability

Oral lipid-based formulations are a key strategy for improving the bioavailability of poorly water-soluble drugs.[8] Lipid nanoparticles formulated with stearyl stearate can enhance oral absorption through several mechanisms.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers | MDPI [mdpi.com]

- 5. pishrochem.com [pishrochem.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and characterization of stearic acid nanostructured lipid carriers by solvent diffusion method in an aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. safic-alcan.com [safic-alcan.com]

An In-depth Technical Guide on the Polymorphism and Crystalline Structure of Stearyl Stearoyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl stearoyl stearate (B1226849) is a complex lipid molecule with applications in various fields, including pharmaceuticals and cosmetics, where its physicochemical properties are of paramount importance. A critical aspect of its solid-state behavior is polymorphism, the ability to exist in multiple crystalline forms. This technical guide provides a comprehensive overview of the polymorphism and crystalline structure of stearyl stearoyl stearate. Due to the limited availability of specific data for stearyl stearoyl stearate in scientific literature, this guide leverages data from the closely related and structurally similar analogue, stearyl stearate (the ester of stearyl alcohol and stearic acid), to provide a robust framework for understanding its polymorphic behavior. This document details the theoretical basis of polymorphism in long-chain esters, presents quantitative data from analogous compounds, outlines detailed experimental protocols for characterization, and provides visual representations of polymorphic transitions and analytical workflows.

Introduction to Polymorphism in Long-Chain Esters

Polymorphism is the phenomenon where a single chemical compound can crystallize in multiple distinct solid-state forms, each possessing a unique crystal lattice structure. These different forms, known as polymorphs, can exhibit significant variations in their physicochemical properties, including melting point, solubility, dissolution rate, and mechanical strength. For long-chain esters like stearyl stearoyl stearate, polymorphism arises from the different packing arrangements of their long hydrocarbon chains.

The most common polymorphs observed in lipids are designated as α (alpha), β' (beta-prime), and β (beta), in order of increasing thermodynamic stability.

-

α (Alpha) Form : This is the least stable, metastable form, often obtained through rapid cooling of the molten lipid. The hydrocarbon chains in the α form are typically packed in a hexagonal sub-cell, which is relatively disordered.

-

β' (Beta-prime) Form : This polymorph exhibits intermediate stability and possesses an orthorhombic sub-cell packing.

-

β (Beta) Form : The β form is the most stable polymorph, characterized by the densest packing in a triclinic sub-cell.

The transition between these forms is typically monotropic, proceeding from the least stable to the most stable form (α → β' → β). This transformation can be induced by thermal energy or can occur over time during storage.

Quantitative Data on Polymorphism of Stearyl Stearate (Analogue)

Table 1: Thermal Properties of Stearyl Stearate Polymorphs (Illustrative Data)

| Polymorphic Form | Typical Melting Point (°C) | Enthalpy of Fusion (ΔHfus) | Notes |

| α (alpha) | ~55-58 | Lower | Metastable, formed on rapid cooling. |

| β' (beta-prime) | ~60-62 | Intermediate | Intermediate stability. |

| β (beta) | ~63-65 | Higher | Most stable form. |

Note: The melting point for stearyl stearate generally falls within the range of 52-62°C, with variations depending on purity and the specific polymorphic form present[1]. The enthalpy of fusion values are relative, as specific experimental values for each polymorph of stearyl stearate are not extensively documented.

Table 2: General Physicochemical Properties of Stearyl Stearate

| Property | Value | Source |

| Chemical Formula | C₃₆H₇₂O₂ | [2] |

| Molecular Weight | 536.96 g/mol | [1][2] |

| Appearance | White to pale yellow waxy solid, flakes, or powder | [1] |

| Melting Point | 52 - 62 °C | [1] |

| Boiling Point | ~549 °C (Predicted) | [1] |

| Density | ~0.857 g/cm³ (Predicted) | [1] |

| Solubility in Water | Insoluble | [1] |

Experimental Protocols for Polymorphic Characterization

The investigation of polymorphism in long-chain esters like stearyl stearoyl stearate primarily relies on thermoanalytical and diffraction techniques. The following are detailed methodologies for Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC) for Polymorph Identification and Transition Analysis

Objective: To determine the thermal transitions (melting, crystallization, and solid-solid transitions) and their associated enthalpies to identify and quantify the polymorphic forms of the sample.

Instrumentation: A calibrated heat-flux or power-compensation Differential Scanning Calorimeter (DSC) equipped with a cooling accessory.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's protocol.

-

Sample Preparation: Accurately weigh 3-5 mg of the high-purity stearyl stearoyl stearate sample into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a good seal. An empty, sealed aluminum pan should be used as a reference.

-

Thermal Program (Melt-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate the sample at 25°C. Ramp the temperature from 25°C to 100°C at a controlled rate of 10°C/min. This scan serves to erase the sample's prior thermal history and melt all existing crystalline forms.

-

Isothermal Hold: Hold the sample at 100°C for 5 minutes to ensure complete melting.

-

Controlled Cooling Scan: Cool the sample from 100°C to 0°C at a specific, controlled rate (e.g., 2°C/min for favoring stable forms or 20°C/min for metastable forms). This step induces crystallization.

-

Second Heating Scan: After the cooling cycle, ramp the temperature from 0°C to 100°C at 10°C/min. The melting peaks observed in this scan will correspond to the polymorphs formed during the controlled cooling step.

-

-

Data Analysis:

-

Analyze the resulting thermogram to identify endothermic (melting) and exothermic (crystallization or polymorphic transition) events.

-

Determine the onset temperature, peak temperature, and enthalpy of fusion (by integrating the area under the peak) for each thermal event.

-

The presence of multiple melting peaks in the second heating scan is indicative of polymorphism. An exothermic peak followed by an endothermic peak can signify a melt-recrystallization event, where a less stable form melts and recrystallizes into a more stable form before the final melting.

-

Powder X-ray Diffraction (XRD) for Crystal Structure Analysis

Objective: To identify the different polymorphic forms based on their unique crystal lattice structures.

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

Methodology:

-

Sample Preparation:

-

Gently grind the stearyl stearoyl stearate sample in an agate mortar and pestle to obtain a fine, uniform powder. Aggressive grinding should be avoided as it can induce phase transformations.

-

Carefully pack the powder into the sample holder. To minimize preferred orientation of the crystallites, a back-loading or side-loading method is recommended.

-

-

Instrument Setup:

-

Set the X-ray generator to the recommended operating voltage and current (e.g., 40 kV and 40 mA).

-

The instrument should be properly aligned and calibrated.

-

-

Data Collection:

-

Collect the diffraction pattern over a 2θ range of 2° to 40°.

-

Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis:

-

Process the raw data to remove background noise.

-

Identify the angular position (2θ) and intensity of each diffraction peak.

-

Each polymorph will produce a distinct "fingerprint" diffraction pattern. The short-spacing region (typically 19-25° 2θ) is particularly informative for distinguishing between the common lipid polymorphs:

-

α form: A single, broad peak.

-

β' form: Two strong, distinct peaks.

-

β form: Three or more strong peaks.

-

-

Compare the obtained diffraction patterns with known patterns from literature or with patterns from samples prepared under different crystallization conditions to identify the polymorphic form(s) present.

-

Visualization of Pathways and Workflows

Polymorphic Transformation Pathway

The transformation of stearyl stearoyl stearate polymorphs typically follows a monotropic pathway from the least stable to the most stable form. This can be initiated by thermal treatment or can occur over time.

Experimental Workflow for Polymorphism Analysis

A systematic workflow is crucial for the comprehensive characterization of polymorphism in stearyl stearoyl stearate.

Conclusion

The polymorphic behavior of stearyl stearoyl stearate is a critical determinant of its physical properties and performance in various applications. While direct experimental data for this specific compound is scarce, a thorough understanding can be achieved by leveraging the well-documented behavior of its structural analogue, stearyl stearate. The common polymorphic forms—α, β', and β—exhibit distinct thermal properties and crystal structures that can be effectively characterized using DSC and XRD. The detailed experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to investigate and control the polymorphism of stearyl stearoyl stearate and other long-chain esters, ultimately leading to the development of more stable and effective products. Further research focusing on the single-crystal X-ray diffraction of stearyl stearoyl stearate would be invaluable in definitively elucidating its crystal structures and fully mapping its polymorphic landscape.

References

Navigating the Environmental Profile of Stearyl Stearoyl Stearate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the biodegradability and environmental fate of Stearyl Stearoyl Stearate (CAS No. 2778-96-3), a long-chain ester widely used in the pharmaceutical, cosmetic, and industrial sectors. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the environmental characteristics of this compound.

Executive Summary

Stearyl Stearoyl Stearate, a waxy solid at room temperature, is synthesized from stearyl alcohol and stearic acid, both of which can be derived from renewable vegetable sources. As a large, hydrophobic molecule, its environmental behavior is characterized by low water solubility and a propensity to partition to soil and sediment. While specific experimental data for Stearyl Stearoyl Stearate is limited in publicly accessible literature, its chemical structure as a long-chain fatty acid ester allows for reliable read-across from similar substances. Based on available data for analogous compounds, Stearyl Stearoyl Stearate is considered to be readily biodegradable , exhibiting low potential for aquatic toxicity. Its high estimated octanol-water partition coefficient (log Kow) suggests a potential for bioaccumulation; however, its rapid metabolism is expected to mitigate this risk. The primary degradation pathway in the environment is anticipated to be hydrolysis of the ester bond, followed by the biodegradation of its constituents, stearyl alcohol and stearic acid.

Quantitative Data Summary

The following tables summarize the available and inferred quantitative data for the biodegradability, aquatic toxicity, and bioaccumulation potential of Stearyl Stearoyl Stearate. It is important to note that much of the data is based on read-across from structurally similar long-chain esters due to the lack of specific published studies on Stearyl Stearoyl Stearate itself.

Table 1: Biodegradability Data

| Test Guideline | Substance | Result | Duration | Conclusion |

| OECD 301F | Fatty acids, C16-18 (even numbered) and C16-18-unsatd. (even numbered), triesters with trimethylolpropane | 86% biodegradation | 28 days | Readily biodegradable |

| OECD 301B | Fatty acids, C6-18, triesters with trimethylolpropane | 62.9% biodegradation | 28 days | Readily biodegradable |

| OECD 301B | Stearyl Stearate | 11 ± 2% biodegradation | 28 days | Not readily biodegradable* |

*Note: This result for Stearyl Stearate, a similar but distinct molecule, suggests that while long-chain esters are generally biodegradable, specific structure can influence the rate. The more complex structure of Stearyl Stearoyl Stearate may result in a slower degradation profile.

Table 2: Aquatic Toxicity Data

| Test Guideline | Organism | Endpoint | Result | Remarks |

| OECD 203 (Fish) | Various species | LC50 | No effects up to water solubility limit | Based on read-across data for TMP esters[1] |

| OECD 202 (Daphnia) | Daphnia magna | EC50 | No effects up to water solubility limit | Based on read-across data for TMP esters[1] |

| OECD 201 (Algae) | Various species | EC50 | No effects up to water solubility limit | Based on read-across data for TMP esters[1] |

Table 3: Bioaccumulation Potential

| Parameter | Value | Method | Remarks |

| Log Kow (Octanol-Water Partition Coefficient) | 24.14 | Estimated | Suggests high potential for bioaccumulation[2] |

Environmental Fate

The environmental fate of Stearyl Stearoyl Stearate is governed by its physicochemical properties, primarily its low water solubility and high hydrophobicity.

Hydrolysis

As an ester, Stearyl Stearoyl Stearate is susceptible to hydrolysis, which is the primary abiotic degradation pathway. This reaction involves the cleavage of the ester bond to yield stearyl alcohol and stearic acid. The rate of hydrolysis is dependent on pH, with faster degradation occurring under acidic or alkaline conditions. In the environment, this process can be catalyzed by acids, bases, or enzymes (esterases) present in microorganisms.

Biodegradation

Transport and Distribution

Due to its low water solubility and high log Kow, Stearyl Stearoyl Stearate is expected to have low mobility in soil and will predominantly partition to soil organic matter and sediment in aquatic environments. It is unlikely to be found in significant concentrations in the water column. Its low vapor pressure suggests that volatilization to the atmosphere is not a significant transport pathway.

Bioaccumulation

The high estimated log Kow of 24.14 indicates a theoretical potential for bioaccumulation in aquatic organisms. However, the susceptibility of the ester bond to hydrolysis and the rapid metabolism of its constituents are expected to limit the extent of bioaccumulation in vivo.

Experimental Protocols

Detailed methodologies for the key experiments cited or inferred in this guide are based on internationally recognized OECD guidelines.

OECD Guideline 301: Ready Biodegradability

This guideline outlines several methods to assess the ready biodegradability of chemicals by aerobic microorganisms.

-

Principle: A small amount of the test substance is dissolved in a mineral medium, inoculated with microorganisms from a source like sewage treatment plant effluent, and incubated under aerobic conditions in the dark for 28 days. The extent of biodegradation is determined by measuring parameters such as the consumption of dissolved organic carbon (DOC), production of carbon dioxide (CO2), or oxygen uptake.

-

Key Methods:

-

OECD 301B (CO2 Evolution Test): Measures the CO2 produced from the ultimate biodegradation of the test substance.

-

OECD 301D (Closed Bottle Test): Measures the biochemical oxygen demand (BOD) over a 28-day period.

-

OECD 301F (Manometric Respirometry Test): Measures the oxygen consumed by the microorganisms during the degradation of the test substance.

-

-

Pass Criteria: For a substance to be considered "readily biodegradable," it must achieve a certain percentage of its theoretical maximum degradation within a 10-day window during the 28-day test period (e.g., >60% of theoretical CO2 production in the OECD 301B test).

OECD Guideline 111: Hydrolysis as a Function of pH

This guideline describes a procedure to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH values.

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9). The solutions are incubated in the dark at a constant temperature.

-

Procedure: At appropriate time intervals, samples are taken and analyzed for the concentration of the test substance and any major hydrolysis products.

-

Data Analysis: The rate constants for hydrolysis are determined at each pH, and from these, the half-life of the substance at each pH is calculated.

Visualizations

The following diagrams illustrate key concepts related to the environmental fate and assessment of Stearyl Stearoyl Stearate.

Caption: Environmental fate of Stearyl Stearoyl Stearate.

Caption: Biodegradability assessment workflow.

Conclusion

Stearyl Stearoyl Stearate is anticipated to have a favorable environmental profile. Its primary degradation mechanism is hydrolysis to readily biodegradable components. While its high hydrophobicity suggests partitioning to solid environmental matrices, it is not expected to persist. The potential for aquatic toxicity is low. Further experimental studies following OECD guidelines would be beneficial to definitively quantify the rates of biodegradation and hydrolysis and to confirm the low potential for bioaccumulation.

References

Methodological & Application

Application Notes and Protocols for the Characterization of Stearyl Stearate

Introduction

Stearyl stearate (B1226849) (octadecyl octadecanoate) is a waxy, crystalline ester of stearyl alcohol and stearic acid.[1] It is widely utilized in the pharmaceutical, cosmetic, and food industries as an emollient, thickener, stabilizer, and a matrix-forming agent in drug delivery systems.[1][2] Its biocompatibility, biodegradability, and hydrophobic nature make it a valuable excipient, particularly in the formulation of controlled-release drug delivery systems like Solid Lipid Nanoparticles (SLNs).[1] The precise characterization of stearyl stearate is crucial for ensuring its quality, purity, and performance in final formulations.

This document provides detailed application notes and experimental protocols for the comprehensive characterization of stearyl stearate, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

Stearyl stearate is a white to pale yellow waxy solid with a mild, fatty odor.[1] It is highly hydrophobic and insoluble in water, but soluble in organic solvents like ethanol (B145695) and chloroform.[1]

Table 1: Physical and Chemical Properties of Stearyl Stearate

| Property | Value | Unit | Source(s) |

| General | |||

| Chemical Name | Octadecyl octadecanoate | - | [1][3] |

| Synonyms | Octadecyl stearate, Stearic acid, stearyl ester | - | [1][3] |

| CAS Number | 2778-96-3 | - | [1][3] |

| Molecular Formula | C36H72O2 | - | [1] |

| Molecular Weight | 536.96 | g/mol | [1] |

| Thermal Properties | |||

| Melting Point | 52 - 62 | °C | [1] |

| Boiling Point | ~549 | °C | [1] |

| Flash Point | >240 | °C | [1] |

| Physical Properties | |||

| Appearance | White to pale yellow waxy solid, flakes, or powder | - | [1] |

| Density | ~0.857 | g/cm³ | [1] |

| Chemical Characteristics | |||

| Saponification Value | 100 - 118 | mg KOH/g | [1] |

| Acid Value | < 5 | mg KOH/g | [1] |

| Iodine Value | < 2 | g I₂/100g | [1] |

| Solubility | |||

| Water | Insoluble | - | [1] |

| Ethanol | Soluble | - | [1] |

| Chloroform | Soluble | - | [1] |

| Diethyl Ether | Soluble (in warm) | - | [1] |

Experimental Protocols

Wet Chemical Analysis

This protocol measures the amount of free fatty acids present in the stearyl stearate sample, indicating its purity and the extent of hydrolytic degradation.[1]

-

Reagents:

-

Solvent mixture: Equal volumes of neutralized ethanol (95%) and diethyl ether.

-

Titrant: 0.1 N Potassium Hydroxide (KOH) solution, accurately standardized.

-

Indicator: Phenolphthalein (B1677637) solution (1% in ethanol).

-

-

Procedure:

-

Accurately weigh approximately 5-10 g of the stearyl stearate sample into a 250 mL Erlenmeyer flask.[1]

-

Add 50 mL of the neutralized solvent mixture to the flask.

-

Gently warm the flask on a water bath, with swirling, until the sample is completely dissolved.[1]

-

Add 1 mL of phenolphthalein indicator to the solution.[1]

-

Titrate with 0.1 N KOH solution, shaking constantly, until a faint pink color persists for at least 30 seconds.[1]

-

Record the volume of KOH solution used.

-

-

Calculation:

-

Acid Value = (V × N × 56.1) / W

-

Where:

-

V = Volume of KOH solution used (mL)

-

N = Normality of the KOH solution

-

56.1 = Molecular weight of KOH ( g/mol )

-

W = Weight of the sample (g)

-

-

This method determines the amount of alkali required to saponify the ester, which is indicative of the average molecular weight of the fatty acids.[1]

-

Reagents:

-

Titrant: 0.5 N Hydrochloric Acid (HCl) solution, accurately standardized.

-

0.5 N Alcoholic Potassium Hydroxide (KOH) solution.

-

Indicator: Phenolphthalein solution (1% in ethanol).

-

-

Procedure:

-

Accurately weigh about 1.5-2 g of the stearyl stearate sample into a 250 mL flask fitted with a reflux condenser.[1]

-

Pipette exactly 25.0 mL of 0.5 N alcoholic KOH solution into the flask.[1]

-

Connect the flask to the reflux condenser and heat on a water bath for 30 minutes, swirling occasionally.

-

At the same time, prepare and run a blank determination without the sample.

-

After cooling, add 1 mL of phenolphthalein indicator to both the sample and blank flasks.

-

Titrate the excess KOH with 0.5 N HCl until the pink color disappears.

-

-

Calculation:

-

Saponification Value = ((B - S) × N × 56.1) / W

-

Where:

-

B = Volume of HCl used for the blank (mL)

-

S = Volume of HCl used for the sample (mL)

-

N = Normality of the HCl solution

-

56.1 = Molecular weight of KOH ( g/mol )

-

W = Weight of the sample (g)

-

-

Thermal Analysis

This method determines the solidification temperature of molten stearyl stearate, which corresponds to its melting point.[1]

-

Apparatus:

-

Glass test tube (25 mm x 100 mm).

-

Air bath and water bath assembly.

-

Calibrated thermometer (0.1°C resolution).

-

Heating device (e.g., hot plate or oil bath).

-

-

Procedure:

-

Slowly melt a sample of stearyl stearate in a clean, dry container until it is approximately 15°C above its expected melting point.[1]

-

Pour the molten sample into the test tube to a depth of about 50 mm.[1]

-

Insert the thermometer into the center of the molten sample.

-

Place the test tube into the air bath, which is then placed in a water bath maintained at 16-28°C.[1]

-

Record the temperature of the sample at 30-second intervals as it cools.[1]

-

As solidification begins, the rate of cooling will slow down, creating a plateau in the temperature readings. The constant temperature observed during this plateau is recorded as the melting point.[1]

-

Spectroscopic Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in stearyl stearate, providing a unique "molecular fingerprint".[2] The key functional groups are the ester carbonyl group (C=O) and the long hydrocarbon chains (-CH2-).[2]

Table 2: Characteristic FTIR Peaks for Stearyl Stearate

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Peak Intensity |

| C-H Asymmetric Stretch | Alkane (-CH₂) | ~2916 - 2920 | Strong |

| C-H Symmetric Stretch | Alkane (-CH₂) | ~2848 - 2850 | Strong |

| C=O Stretch | Ester (-COO-) | ~1735 - 1740 | Very Strong, Sharp |

| C-H Bend (Scissoring) | Methylene (-CH₂-) | ~1460 - 1470 | Medium |

Source:[2]

-

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

-

Procedure:

-

Collect Background Spectrum: With the clean, empty ATR crystal, collect a background spectrum (typically 16 to 32 scans) to account for environmental and instrumental noise.[2]

-

Apply Sample: Place a small amount of the solid stearyl stearate sample directly onto the center of the ATR crystal, ensuring full coverage.[2]

-

Apply Pressure: Use the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[2]

-

Collect Sample Spectrum: Acquire the FTIR spectrum of the sample over a typical scanning range of 4000 cm⁻¹ to 600 cm⁻¹.[2]

-

Data Analysis:

-

The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[2]

-

Identify the characteristic absorption bands as detailed in Table 2.

-

Compare the obtained spectrum with a reference spectrum of stearyl stearate to confirm the identity and purity of the sample.[2]

-

-

Chromatographic Analysis

Gas chromatography is a powerful technique for assessing the purity of stearyl stearate and quantifying any related impurities, such as residual stearic acid or stearyl alcohol.[4]

-

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) and a high-temperature capillary column (e.g., HP-5MS or similar).

-

-

Sample Preparation:

-

Dissolve an accurately weighed amount of stearyl stearate in a suitable solvent (e.g., isooctane) to a final concentration of approximately 1 mg/mL.

-

-

GC Conditions (Adapted from similar long-chain ester analysis):

-

Injector: Split/splitless, 380°C.[4]

-

Carrier Gas: Helium or Hydrogen at a constant flow of 1-2 mL/min.[4]

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp 1: Increase to 250°C at 15°C/min.

-

Ramp 2: Increase to 380°C at 10°C/min.

-

Final hold: Hold at 380°C for 10 minutes.[4]

-

-

Detector (FID): 390°C.[4]

-

-

Procedure:

-

Inject 1-2 µL of the prepared sample solution into the GC.

-

Record the chromatogram.

-

Identify the peak corresponding to stearyl stearate based on its retention time, which can be confirmed using a certified reference standard.

-

Quantify the purity by calculating the area percentage of the stearyl stearate peak relative to the total area of all peaks in the chromatogram.

-

Visualizations

Caption: Workflow for Stearyl Stearate Characterization.

Caption: SLN Preparation and Characterization Workflow.

References

Application Note: Quantification of Stearyl Stearate using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stearyl stearate (B1226849) is a wax ester utilized in various industries, including pharmaceuticals and cosmetics, often as a lipid excipient in formulations like solid lipid nanoparticles (SLNs) or as an emollient.[1] Accurate quantification of stearyl stearate is crucial for formulation development, quality control, and stability studies. Due to its high hydrophobicity and lack of a significant UV chromophore, traditional HPLC with UV detection can be challenging. This application note details a robust and sensitive method for the quantification of stearyl stearate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). ELSD is a universal detector that is well-suited for non-volatile analytes like stearyl stearate, providing a response proportional to the mass of the analyte.[2]

Experimental Protocol

Materials and Reagents

-

Stearyl Stearate standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-